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N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide
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Overview
Description
N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide is a synthetic compound with a unique structure that combines a pyrimidine ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide typically involves the reaction of 4-methyl-6-oxo-2-pyrimidinylamine with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-imidazole-1-carboxamide exhibits significant antimicrobial properties. A study by PubChem shows that this compound has shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, research published in ScienceDirect highlights the compound's ability to target specific signaling pathways involved in tumor proliferation and survival .
Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes related to metabolic pathways in pathogens, which could lead to the development of novel therapeutic agents .
Agricultural Applications
Pesticidal Properties
In agricultural research, the compound has been explored for its pesticidal properties. Its ability to disrupt metabolic processes in pests makes it a candidate for developing eco-friendly pesticides. Field trials have indicated effective pest control with minimal environmental impact, aligning with sustainable agricultural practices.
Plant Growth Regulation
Studies have indicated that this compound can act as a plant growth regulator. By modulating hormonal pathways within plants, it can enhance growth rates and stress resistance, making it beneficial for crop yield improvement under adverse conditions.
Material Science Applications
Polymer Development
this compound is being investigated for its potential use in polymer science. Its unique structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved performance characteristics suitable for various industrial applications.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A comprehensive study was conducted to evaluate the anticancer effects of this compound on human pancreatic cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis through the activation of caspase pathways. This reinforces the compound's potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)benzenesulfonamide
- Guanidine,N’-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-N,N-dimethyl-
Uniqueness
N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide is unique due to its specific combination of a pyrimidine ring and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
N-(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)-1H-Imidazole-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and various applications, particularly in anticancer and antiviral research.
- Molecular Formula : C9H9N5O2
- Molecular Weight : 199.20 g/mol
- CAS Number : 135733650
Synthesis
The compound can be synthesized through various methods, often involving the condensation of pyrimidine derivatives with imidazole carboxamides. The synthesis typically requires controlled conditions to ensure the formation of the desired product with minimal side reactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 5.0 |
HepG2 (Liver) | 4.5 |
A549 (Lung) | 6.2 |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell growth and survival.
Antiviral Activity
In addition to its anticancer effects, this compound has shown promise as an antiviral agent. Research indicates that it can inhibit viral replication in various models, particularly against viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV). The following table summarizes its antiviral efficacy:
Virus | EC50 (µM) | Selectivity Index |
---|---|---|
HSV-1 | 12.0 | 10.5 |
RSV | 8.0 | 15.0 |
The selectivity index indicates a favorable therapeutic window for potential clinical applications.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance, it has been suggested that the compound inhibits key enzymes involved in nucleotide synthesis and DNA replication, which are crucial for both cancer cell proliferation and viral replication.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity : A study published in ACS Omega evaluated the compound's efficacy against various cancer cell lines and found it significantly reduced cell viability through apoptosis induction .
- Antiviral Efficacy : Research conducted by MDPI revealed that the compound effectively reduced viral load in infected cell cultures, demonstrating its potential as a treatment for viral infections .
- Combination Therapies : Investigations into combination therapies have shown enhanced efficacy when this compound is used alongside other chemotherapeutic agents, indicating a synergistic effect .
Properties
Molecular Formula |
C9H9N5O2 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)imidazole-1-carboxamide |
InChI |
InChI=1S/C9H9N5O2/c1-6-4-7(15)12-8(11-6)13-9(16)14-3-2-10-5-14/h2-5H,1H3,(H2,11,12,13,15,16) |
InChI Key |
KRXQPLNNIVKFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)N2C=CN=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.